molecular formula C9H12F6N2O4-2 B11819116 [(2S)-1-methylazetidin-2-yl]methanamine;2,2,2-trifluoroacetate

[(2S)-1-methylazetidin-2-yl]methanamine;2,2,2-trifluoroacetate

Cat. No.: B11819116
M. Wt: 326.19 g/mol
InChI Key: VKOUSHWUINTLGJ-XRIGFGBMSA-L
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Description

[(2S)-1-methylazetidin-2-yl]methanamine;2,2,2-trifluoroacetate is a compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound consists of a methylazetidine moiety linked to a methanamine group, with a trifluoroacetate counterion. The presence of the trifluoroacetate group imparts distinct chemical properties, making it a valuable subject for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(2S)-1-methylazetidin-2-yl]methanamine;2,2,2-trifluoroacetate typically involves the following steps:

    Formation of the Azetidine Ring: The azetidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a β-amino alcohol. This step often requires the use of a strong base and a suitable solvent to facilitate the cyclization process.

    Introduction of the Methyl Group: The methyl group can be introduced via alkylation reactions using methylating agents like methyl iodide or dimethyl sulfate.

    Attachment of the Methanamine Group: The methanamine group is introduced through a nucleophilic substitution reaction, where the azetidine ring is reacted with a suitable amine precursor.

    Formation of the Trifluoroacetate Salt: The final step involves the reaction of the synthesized [(2S)-1-methylazetidin-2-yl]methanamine with trifluoroacetic acid to form the trifluoroacetate salt.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow reactors and automated synthesis platforms can be employed to enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

[(2S)-1-methylazetidin-2-yl]methanamine;2,2,2-trifluoroacetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced amine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the trifluoroacetate group can be replaced by other nucleophiles, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid, and water.

    Reduction: Lithium aluminum hydride, sodium borohydride, ethanol, and tetrahydrofuran.

    Substitution: Various nucleophiles such as halides, thiols, and amines, often in the presence of a suitable solvent like dichloromethane or acetonitrile.

Major Products Formed

Scientific Research Applications

[(2S)-1-methylazetidin-2-yl]methanamine;2,2,2-trifluoroacetate has a wide range of scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of complex organic molecules and as a reagent in various chemical reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: The compound is investigated for its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is utilized in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of [(2S)-1-methylazetidin-2-yl]methanamine;2,2,2-trifluoroacetate involves its interaction with specific molecular targets and pathways. The compound can act as a ligand for certain receptors or enzymes, modulating their activity and leading to various biological effects. The trifluoroacetate group can enhance the compound’s stability and bioavailability, making it more effective in its intended applications.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

[(2S)-1-methylazetidin-2-yl]methanamine;2,2,2-trifluoroacetate stands out due to its unique azetidine ring structure combined with the trifluoroacetate group, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C9H12F6N2O4-2

Molecular Weight

326.19 g/mol

IUPAC Name

[(2S)-1-methylazetidin-2-yl]methanamine;2,2,2-trifluoroacetate

InChI

InChI=1S/C5H12N2.2C2HF3O2/c1-7-3-2-5(7)4-6;2*3-2(4,5)1(6)7/h5H,2-4,6H2,1H3;2*(H,6,7)/p-2/t5-;;/m0../s1

InChI Key

VKOUSHWUINTLGJ-XRIGFGBMSA-L

Isomeric SMILES

CN1CC[C@H]1CN.C(=O)(C(F)(F)F)[O-].C(=O)(C(F)(F)F)[O-]

Canonical SMILES

CN1CCC1CN.C(=O)(C(F)(F)F)[O-].C(=O)(C(F)(F)F)[O-]

Origin of Product

United States

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